molecular formula C16H24N2O2 B5088186 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No.: B5088186
M. Wt: 276.37 g/mol
InChI Key: FBYVVYLPMJTPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the piperidine class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has also been found to interact with the GABA receptor system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as potential anti-inflammatory effects. This compound has also been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its well-defined chemical structure, which allows for precise dosing and control in experimental settings. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-methylphenol with 1-methyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield this compound.

Scientific Research Applications

2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where this compound has been found to exhibit anxiolytic and antidepressant effects.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-4-5-7-15(12)20-13(2)16(19)17-14-8-10-18(3)11-9-14/h4-7,13-14H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVVYLPMJTPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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